molecular formula C8H11N3 B3006129 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 74983-05-4

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B3006129
CAS No.: 74983-05-4
M. Wt: 149.197
InChI Key: LXLGRFMEIDKBOZ-UHFFFAOYSA-N
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Description

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyridine ring fused with a pyrazine ring, with a methyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine derivatives with hydrazine or its derivatives can lead to the formation of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyridazines .

Uniqueness

What sets 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine apart is its specific structure, which combines the properties of both pyridine and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLGRFMEIDKBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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